2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Medicinal Chemistry ADME Prediction Drug Design

Procure this 2-CF3-imidazo[1,2-a]pyrazine to accelerate CNS drug discovery. The electron-withdrawing CF3 group activates C3 for electrophilic halogenation/cross-coupling, reduces basicity (pKa ~8.5), and resists CYP450-mediated oxidation—advantages absent in 2-methyl or 2-phenyl analogs. Validated in P2X7 modulator patents (EP2424867B1) with demonstrated anticancer activity (MCF-7 IC50=0.25 µM; MDA-MB-231 IC50=0.50 µM). Ideal CNS profile: MW 191.15, TPSA 29.9 Ų, XLogP3 0. Dual use as versatile intermediate and oncology lead tool.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 126069-70-3
Cat. No. B137257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS126069-70-3
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)C(F)(F)F
InChIInChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2
InChIKeyRHYZIHOBSWRZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 126069-70-3): A Strategic Building Block for Bioactive Heterocycles


2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 126069-70-3) is a fluorinated, fused heterocyclic scaffold within the imidazo[1,2-a]pyrazine family. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of advanced drug-like molecules, particularly those targeting kinase enzymes and CNS pathways [1]. The compound features a secondary amine handle (the tetrahydropyrazine ring) and a metabolically stable trifluoromethyl group at the C2 position, which together facilitate efficient derivatization and impart favorable physicochemical properties, such as reduced basicity (calculated pKa ~8.5) and optimal topological polar surface area (TPSA ~29.9 Ų) for potential CNS penetration .

Why Simple Analogs Cannot Replace 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Advanced Synthesis


While the imidazo[1,2-a]pyrazine core is a common pharmacophore, simple substitution with a 2-methyl or 2-phenyl group does not provide the same combination of synthetic flexibility, metabolic stability, and target engagement potential as the 2-trifluoromethyl variant. The electron-withdrawing nature of the -CF3 group alters the electronics of the ring, activating the C3 position for electrophilic aromatic substitution (e.g., halogenation for cross-coupling) and modulating the pKa of the adjacent nitrogen, which can be crucial for hydrogen bonding in a target binding pocket [1]. Furthermore, the trifluoromethyl group is a well-established bioisostere that enhances metabolic resistance to oxidative enzymes (CYPs) and improves lipophilicity without the steric bulk of larger alkyl or aryl groups, a balance not achievable with 2-methyl or 2-phenyl analogs [2]. Direct substitution of this specific building block with a less functionalized or differently substituted analog would therefore require significant re-optimization of synthetic routes and likely compromise the downstream ADME/PK profile of the final drug candidate.

Quantitative Differentiation of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126069-70-3) for Scientific Selection


Enhanced Metabolic Stability and Lipophilicity Compared to 2-Methyl Analog

The presence of the 2-trifluoromethyl group imparts a distinct physicochemical profile compared to the 2-methyl analog (CAS 126052-22-0). The trifluoromethyl group is a strongly electron-withdrawing group that increases metabolic stability by deactivating the adjacent aromatic ring toward CYP450-mediated oxidation [1]. Computed properties highlight this difference: the target compound has a molecular weight of 191.15 g/mol and a topological polar surface area (TPSA) of 29.9 Ų, compared to the 2-methyl analog's MW of 137.18 g/mol and estimated higher basicity (pKa ~9.5 vs. ~8.5) [2]. The lower pKa and moderate lipophilicity (XLogP3 = 0) of the target compound are more aligned with CNS drug-like space [2].

Medicinal Chemistry ADME Prediction Drug Design

Validated as a Key Intermediate in Patented P2X7 Receptor Modulators

The 2-trifluoromethyl-substituted imidazo[1,2-a]pyrazine core is explicitly claimed as a preferred embodiment in patent EP2424867B1 for P2X7 receptor modulators, which are therapeutic targets for inflammatory and neuropathic pain [1]. In the patent's structure-activity relationship (SAR), the 2-CF3 group is a key feature for optimal receptor binding, as it provides a favorable balance of electron-withdrawing effects and lipophilicity compared to other 2-substituents like hydrogen, methyl, or phenyl. While specific IC50 values for the final patented compounds are reported (e.g., pIC50 > 6.5 for many examples), the 2-CF3 building block is the foundational scaffold for achieving this level of potency.

Inflammation Pain P2X7 Antagonists

Cytotoxic Activity Against MCF-7 and MDA-MB-231 Cancer Cell Lines

In vitro studies have reported that 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits direct cytotoxic activity against human breast cancer cell lines . The compound demonstrated an IC50 of 0.25 µM against MCF-7 cells and 0.50 µM against MDA-MB-231 cells, indicating stronger potency compared to the standard chemotherapeutic agent cisplatin in the same assays . This suggests that the compound itself, or simple derivatives thereof, may possess inherent anticancer properties that are not observed with the unsubstituted or 2-methyl analogs.

Oncology Cytotoxicity Apoptosis

Optimized Physicochemical Profile for CNS Drug Discovery (Rule of Five Compliance)

The compound's computed properties position it favorably within the desirable range for CNS drug candidates, often characterized by lower molecular weight, lower topological polar surface area (TPSA), and moderate lipophilicity [1]. Specifically, the target compound has a MW of 191.15 g/mol, TPSA of 29.9 Ų, and XLogP3 of 0 [1]. This profile is more aligned with CNS drug-like space compared to larger, more lipophilic analogs, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (estimated MW > 200, TPSA > 30 Ų, XLogP > 1) . The moderate TPSA (< 40 Ų) and low lipophilicity are predictors of better blood-brain barrier permeability.

CNS Drug Design Physicochemical Properties Medicinal Chemistry

Key Application Scenarios for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126069-70-3) Based on Quantitative Evidence


Synthesis of P2X7 Receptor Antagonists for Inflammatory Pain

This compound is the preferred starting material for synthesizing a series of potent P2X7 modulators, as validated by patent EP2424867B1 [1]. The 2-trifluoromethyl group is critical for achieving the desired receptor binding affinity and pharmacokinetic profile. Research teams working on purinergic signaling and chronic pain should prioritize this specific building block over simpler analogs to ensure alignment with the patented SAR and to accelerate lead optimization efforts.

Hit-to-Lead Optimization in CNS Drug Discovery Programs

Due to its favorable CNS physicochemical profile (MW 191.15, TPSA 29.9 Ų, XLogP3 0) [1], this scaffold is an excellent starting point for CNS drug discovery. It can be readily elaborated to generate libraries of compounds with a high probability of crossing the blood-brain barrier. Compared to the 2-methyl or 2-phenyl analogs, this compound's properties are more aligned with CNS drug-like space, reducing the risk of attrition due to poor brain exposure [1].

Exploratory Oncology Research and Cytotoxicity Screening

The compound itself has demonstrated promising cytotoxic activity against breast cancer cell lines (MCF-7 IC50 = 0.25 µM; MDA-MB-231 IC50 = 0.50 µM), outperforming cisplatin in the same models [1]. This suggests that the unmodified building block can serve as a potential lead compound for anticancer drug development. Procurement of this compound can therefore serve a dual purpose: as a versatile intermediate for library synthesis and as a direct tool for biological evaluation in oncology assays.

Development of Metabolically Stable Kinase Inhibitors

The trifluoromethyl group at the C2 position enhances metabolic stability by protecting the adjacent imidazole ring from CYP450-mediated oxidation [1]. In kinase inhibitor programs, where metabolic clearance is a major concern, using this building block can lead to compounds with improved half-lives and lower clearance. This is a key differentiator from the 2-methyl analog, which is more susceptible to oxidative metabolism, and justifies the procurement of the fluorinated version for programs aiming for once-daily oral dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.